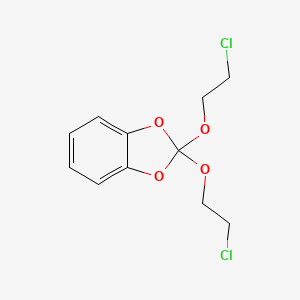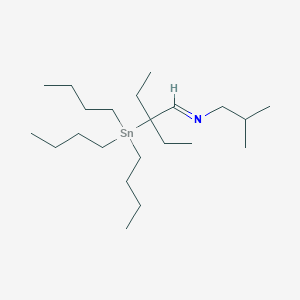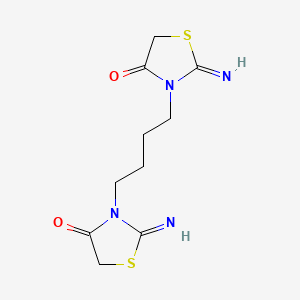
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic anions. This particular compound is characterized by its imidazolium core, which is substituted with ethyl, methyl, and methylsulfanyl groups, and paired with an iodide anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with ethyl iodide, followed by the introduction of a methylsulfanyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.
Substitution: The iodide anion can be substituted with other anions through metathesis reactions using silver salts or other halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Silver nitrate, sodium chloride.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Corresponding imidazolium salts with different anions.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential as a stabilizing agent for enzymes and proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its ionic nature. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In biological systems, it may interact with cellular membranes and proteins, altering their structure and function. The exact molecular targets and pathways can vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: Compared to these similar compounds, 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the methylsulfanyl group, which can impart different chemical reactivity and physical properties. For instance, the methylsulfanyl group can undergo oxidation, providing additional functionalization options. Additionally, the iodide anion can be easily substituted, allowing for the synthesis of a variety of imidazolium salts with tailored properties.
Propriétés
Numéro CAS |
61640-37-7 |
|---|---|
Formule moléculaire |
C7H15IN2S |
Poids moléculaire |
286.18 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-2-methylsulfanyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H14N2S.HI/c1-4-9-6-5-8(2)7(9)10-3;/h5-7H,4H2,1-3H3;1H |
Clé InChI |
MEBLPOJORGMXFK-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1C=CN(C1SC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
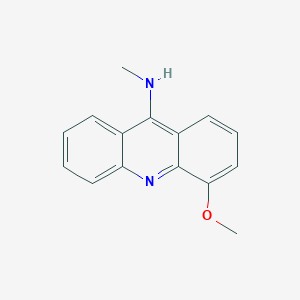
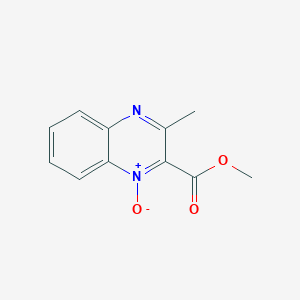
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

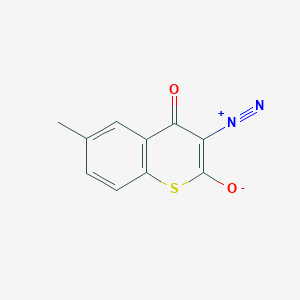
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)

![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
